molecular formula C22H17Cl2N3O2S2 B6479138 N-(3,5-dichlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261014-17-8

N-(3,5-dichlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6479138
CAS No.: 1261014-17-8
M. Wt: 490.4 g/mol
InChI Key: XJVZQLNMGHCHCG-UHFFFAOYSA-N
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Description

The compound N-(3,5-dichlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 3,5-dichlorophenyl acetamide group, and a 2,4-dimethylphenyl substituent. Thienopyrimidines are heterocyclic systems of pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S2/c1-12-3-4-18(13(2)7-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVZQLNMGHCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dichlorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Thieno[3,2-d]pyrimidin-2-yl moiety : Known for its role in various biological activities.
  • Sulfanyl-acetamide linkage : May facilitate interactions with biological targets through hydrogen bonding.

The molecular formula is C24H22Cl2N4OSC_{24}H_{22}Cl_2N_4OS, with a molecular weight of approximately 487.44 g/mol.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal properties. The presence of the thieno-pyrimidine structure is crucial for enzyme inhibition, which is a common mechanism in antimicrobial activity.

Research has shown that compounds with similar structures often inhibit the growth of various pathogens. For instance, derivatives of thiazole and pyrimidine have demonstrated efficacy against resistant strains of bacteria and fungi .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The thiazole ring can bind to metal ions in enzymes, inhibiting their activity.
  • Hydrophobic Interactions : The phenyl groups may interact with hydrophobic pockets in proteins.
  • Hydrogen Bonding : The sulfanyl-acetamide linkage can form hydrogen bonds with amino acid residues in target proteins.

Study 1: Antimicrobial Efficacy

A study conducted on related thieno-pyrimidine derivatives showed that compounds structurally similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains .

CompoundActivityTarget Pathogen
Thieno-Pyrimidine Derivative 1AntibacterialStaphylococcus aureus
Thieno-Pyrimidine Derivative 2AntifungalCandida auris
Thieno-Pyrimidine Derivative 3AntimicrobialEscherichia coli

Study 2: Mechanistic Insights

Another investigation focused on the interaction between thieno-pyrimidine derivatives and various enzymes involved in metabolic pathways. Results indicated that these compounds could significantly inhibit enzyme activities at micromolar concentrations .

Comparison with Similar Compounds

Thienopyrimidine Derivatives

  • Target Compound: Features a thieno[3,2-d]pyrimidine core with 2,4-dimethylphenyl (R1) and 3,5-dichlorophenyl (R2) substituents.
  • : A cyclopenta-fused analog, 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, incorporates a cyclopenta[4,5]thieno[2,3-d]pyrimidine core.
  • : 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide shares the thieno[3,2-d]pyrimidine core but substitutes 3,5-difluorophenyl (electron-withdrawing) and 2,5-dimethoxyphenyl (electron-donating) groups. Fluorine’s electronegativity may enhance metabolic stability relative to chlorine .

Pyrimidine/Pyridine-Based Analogs

  • : N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide uses a pyridine core. The absence of a fused thiophene ring reduces aromaticity, likely diminishing π-π stacking interactions compared to thienopyrimidines .
  • : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide employs a dihydropyrimidinone core. The saturated ring may reduce planarity, affecting solubility and target binding .

Substituent Effects

  • Halogenation: 3,5-Dichlorophenyl (target) vs. 3,5-Difluorophenyl (): Fluorine’s smaller size and higher electronegativity may improve bioavailability compared to chlorine .
  • Aryl Groups :
    • 2,4-Dimethylphenyl (target) vs. 3,5-dimethylphenyl (): Ortho-methyl groups in the target compound could induce steric hindrance, altering conformational flexibility .
    • 2,5-Dimethoxyphenyl (): Methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation .

Spectroscopic and Analytical Data

  • NMR: reports a singlet at δ 12.50 ppm for NH-3, indicating strong hydrogen bonding in dihydropyrimidinones . shows a deshielded acetamide proton at δ 10.33 ppm, consistent with sulfamoyl group effects .
  • Mass Spectrometry :
    • The target compound’s molecular weight can be inferred from analogs: (fluorinated) has a molecular ion at m/z = 488.41 [M+H]+, while (chlorinated) shows m/z = 344.21 [M+H]+ .

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